

4-Fluoro-3-nitropyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitropyridine is a halogenated nitro-substituted heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a nitro group on the pyridine ring, make it a valuable reagent for the synthesis of a wide range of functionalized molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of **4-Fluoro-3-nitropyridine**, with a focus on its practical applications for researchers and professionals in drug development.

Chemical and Physical Properties

4-Fluoro-3-nitropyridine is a solid at room temperature, and its core chemical and physical properties are summarized in the table below. While specific experimental values for some properties like melting and boiling points are not widely reported, data for the isomeric 3-Fluoro-4-nitropyridine can provide a useful estimation.

| Property | Value | Source |
|---------------------|--|-----------|
| Molecular Formula | C ₅ H ₃ FN ₂ O ₂ | [1][2][3] |
| Molecular Weight | 142.09 g/mol | [1][2] |
| CAS Number | 115812-96-9 | [1][3] |
| Appearance | Solid, Low-Melt Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C or -20°C | [2] |

Note: The melting point of the related isomer, 3-Fluoro-4-nitropyridine, is reported to be in the range of 49-53°C, and its boiling point is 245.8°C at 760 mmHg. These values may serve as an approximate reference for **4-Fluoro-3-nitropyridine**.

Spectroscopic Data

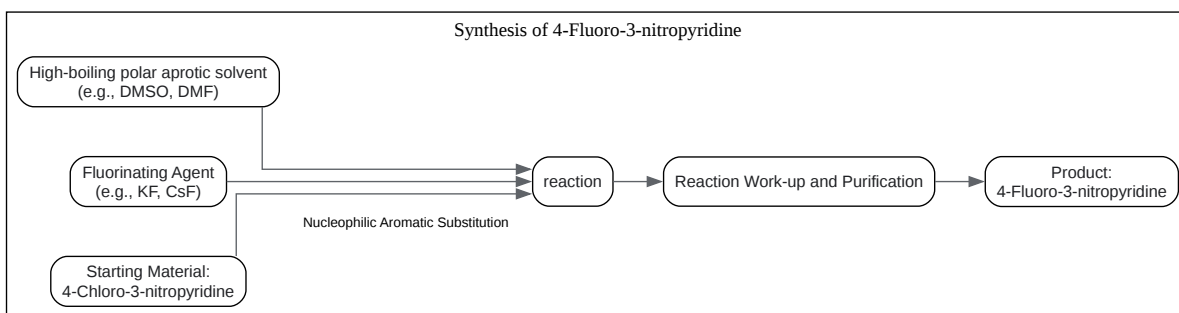
Detailed experimental spectroscopic data for **4-Fluoro-3-nitropyridine** is not readily available in the public domain. However, based on the structure and the known spectral data of similar compounds, the following characteristics can be anticipated:

- ¹H NMR:** The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.
- ¹³C NMR:** The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹J_{cf}).
- IR Spectroscopy:** The infrared spectrum will likely show characteristic absorption bands for the C-F bond, the N-O stretching of the nitro group, and the C=C and C=N stretching vibrations of the pyridine ring.
- Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.09).

Synthesis

The synthesis of **4-Fluoro-3-nitropyridine** can be approached through several synthetic strategies, primarily involving fluorination and nitration of pyridine derivatives. While a specific, detailed experimental protocol for the direct synthesis of **4-Fluoro-3-nitropyridine** is not extensively documented, a common approach involves the nucleophilic aromatic substitution of a suitable precursor.

A plausible synthetic route is outlined below. This is a generalized procedure and may require optimization for specific laboratory conditions.



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Figure 1. Generalized workflow for the synthesis of **4-Fluoro-3-nitropyridine**.

Experimental Protocol: Synthesis of **4-Fluoro-3-nitropyridine** (General Procedure)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3-nitropyridine and a suitable fluorinating agent (e.g., potassium fluoride or cesium fluoride) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

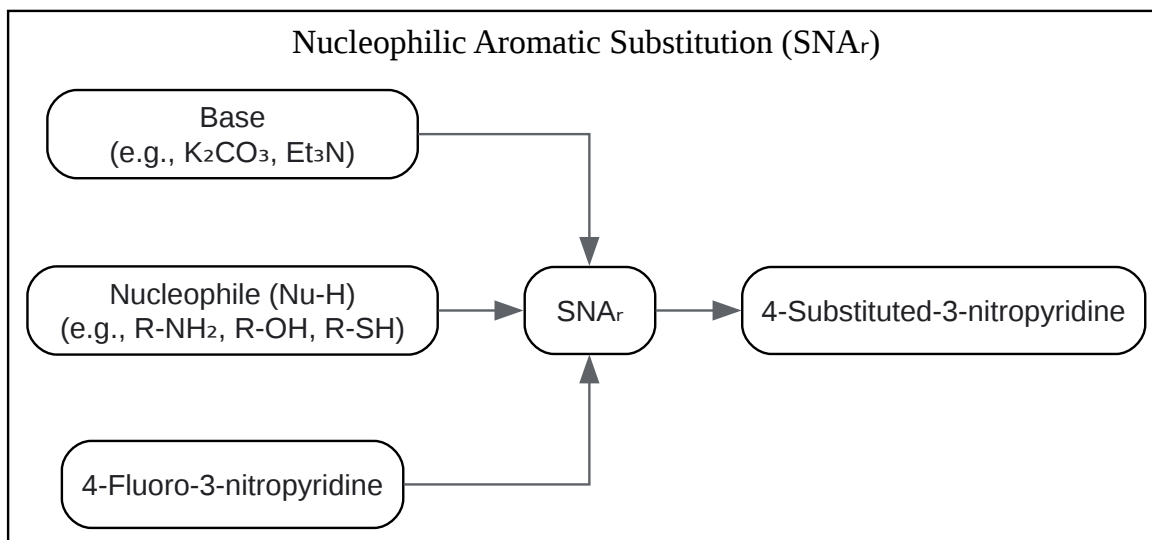
- **Reaction:** Heat the reaction mixture to an elevated temperature (typically between 100-150°C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Applications

The reactivity of **4-Fluoro-3-nitropyridine** is dominated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, which activates the fluorine atom towards nucleophilic aromatic substitution (S_NAr). This makes it an excellent substrate for the introduction of various nucleophiles at the 4-position of the pyridine ring.

Nucleophilic Aromatic Substitution

The fluorine atom at the C4 position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a cornerstone of its utility in synthetic chemistry.



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Figure 2. General scheme for the nucleophilic aromatic substitution of **4-Fluoro-3-nitropyridine**.

Experimental Protocol: Nucleophilic Aromatic Substitution with Aniline (General Procedure)

- **Reaction Setup:** In a round-bottom flask, dissolve **4-Fluoro-3-nitropyridine** and aniline in a suitable solvent such as ethanol or dimethylformamide (DMF).
- **Addition of Base:** Add a base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
- **Work-up:** Once the reaction is complete, pour the mixture into water. The product, N-phenyl-3-nitro-4-pyridinamine, may precipitate and can be collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system.

This reactivity profile makes **4-Fluoro-3-nitropyridine** a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Safety and Handling

4-Fluoro-3-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.^[1] It is harmful if swallowed, in contact with skin, or if inhaled.^[1] It can also cause skin and serious eye irritation.^[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

GHS Hazard Statements:

- H302: Harmful if swallowed^[1]
- H312: Harmful in contact with skin^[1]
- H315: Causes skin irritation^[1]
- H319: Causes serious eye irritation^[1]
- H332: Harmful if inhaled^[1]
- H335: May cause respiratory irritation^[1]

Conclusion

4-Fluoro-3-nitropyridine is a valuable and reactive building block for organic synthesis, particularly for the construction of substituted pyridine derivatives. Its utility in nucleophilic aromatic substitution reactions allows for the facile introduction of a wide range of functional groups, making it an important intermediate in the development of new pharmaceuticals and functional materials. Researchers and scientists working with this compound should be aware of its chemical properties, reactivity, and the necessary safety precautions for its handling. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.

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References

- 1. 4-Fluoro-3-nitropyridine | C₅H₃FN₂O₂ | CID 20129128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 4-FLUORO-3-NITROPYRIDINE | CAS 115812-96-9 [matrix-fine-chemicals.com]
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